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Compound of Interest

Compound Name: cefepime

Cat. No.: B1233904

For Researchers, Scientists, and Drug Development
Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,
synthesis, and analysis of cefepime, a fourth-generation cephalosporin antibiotic. The
information is intended for researchers, scientists, and professionals involved in drug
development and related fields.

Chemical Structure and Physicochemical Properties

Cefepime is a semi-synthetic, broad-spectrum cephalosporin antibiotic.[1] Its chemical
structure is characterized by a -lactam ring fused to a dihydrothiazine ring, a feature common
to all cephalosporins.[2] Key structural features include a 2-amino-1,3-thiazol-4-yl group and a
methoxyimino moiety at position 7 of the cephem nucleus, and a positively charged N-
methylpyrrolidinium group at position 3, which makes cefepime a zwitterion.[2][3]

The IUPAC name for cefepime is (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-
(methoxyimino)acetyllamino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-
azabicyclo[4.2.0]oct-2-ene-2-carboxylate.

Table 1: Chemical and Physical Properties of Cefepime
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Property Value

Molecular Formula C19H24N605S2

Molecular Weight 480.56 g/mol

Melting Point 150 °C (decomposition)[4]
Water Solubility 0.017 g/L

pKa (Strongest Acidic) 2.82

pKa (Strongest Basic) 3.62

logP -0.37

Synthesis of Cefepime Hydrochloride

The synthesis of cefepime hydrochloride can be achieved through various routes. A common
method involves the acylation of the 7-amino cephem nucleus with an activated side chain.

Experimental Protocol: Synthesis of Cefepime
Hydrochloride

This protocol is based on the acylation of 7-amino-3-((1-methyl-1-
pyrrolidine)methyl)cephalosporin-3-alkene-4-carboxylic acid hydrochloride (7-MPCA) with an
AE-active ester.

Materials:

7-amino-3-((1-methyl-1-pyrrolidine)methyl)cephalosporin-3-alkene-4-carboxylic acid
hydrochloride (7-MPCA)

(2)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetyl-mercaptobenzothiazole (AE-active ester)

Dichloromethane

Triethylamine

Water
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o Ethyl acetate

e Dilute Hydrochloric Acid (5%)

e Acetone

Procedure:

Dissolve 8.0 g of 7-MPCA in 40 ml of dichloromethane.
e Add 10 ml of triethylamine to the solution and stir for 30 minutes.

e Add 7.4 g of AE-active ester (molar ratio of 7-MPCA to AE-active ester is approximately
1.1:1) to the solution.

e Stir the reaction mixture for 2 hours at 28 °C.

e Pour the reaction solution into 200 ml of water.

e Wash the aqueous solution four times with 40 ml of ethyl acetate (10 ml each time).
e Adjust the pH of the aqueous phase to 1.15 with 5% dilute hydrochloric acid.

e Slowly add 100 ml of acetone dropwise to the solution to precipitate the product.

« Filter the white precipitate, wash with acetone, and dry under vacuum to obtain cefepime
hydrochloride.

Synthesis Workflow
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Caption: A simplified workflow for the synthesis of cefepime hydrochloride.

Analytical Methods
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High-Performance Liquid Chromatography (HPLC)

Experimental Protocol:
e Instrumentation: A standard HPLC system with a UV detector.
e Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 um).

» Mobile Phase: A mixture of methanol, acetonitrile, and acetate buffer (e.g., 75:20:5 v/v/v) with
the pH adjusted to 5.1.

o Flow Rate: 1.0 mL/min.
o Detection: UV detection at 212 nm.

e Sample Preparation: A stock solution of cefepime is prepared by dissolving 100 mg in 100
mL of methanol. This is then diluted with the mobile phase to achieve the desired
concentration range (e.g., 10-100 pg/mL).

HPLC Analysis Workflow:
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Caption: A general workflow for the HPLC analysis of cefepime.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are crucial for the structural elucidation and confirmation of
cefepime. 2D-NMR techniques such as COSY, HSQC, and HMBC can be used for complete
signal assignment. These methods are particularly useful for identifying and characterizing
impurities, such as the E-isomer of cefepime.

Mass Spectrometry (MS)
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Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and
selective method for the quantification of cefepime in biological matrices.

Experimental Protocol:

Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer.

lonization: Positive electrospray ionization (ESI) is typically used.

MS/MS Analysis: Multiple reaction monitoring (MRM) mode is employed for quantification.
The precursor ion for cefepime is m/z 481.35 [M+H]*.

Sample Preparation: Protein precipitation is a common method for sample cleanup in

biological matrices.

Mechanism of Action

Cefepime exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It
covalently binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes
essential for the final transpeptidation step in peptidoglycan synthesis. This disruption of cell
wall integrity leads to cell lysis and bacterial death.

Mechanism of Action Pathway:
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Caption: The mechanism of action of cefepime leading to bacterial cell lysis.

Structure-Activity Relationship

The chemical structure of cefepime is optimized for broad-spectrum activity and stability
against B-lactamases.

Structure-Activity Relationship Diagram:

Cefepime Core Structure

Key Structural Features and Their Functions

2-Amino-1,3-thiazol-4-yl Ring Methoxyimino Group N-Methylpyrrolidinium Group p-Lactam Ring

(Enhances antibacterial activity) (Confers stability against p-lactamases) (Improves penetration into Gram-negative bacteria and reduces susceptibility to some B-lactamases) (Essential for antibacterial activity by binding to PBPs)
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Caption: Structure-activity relationship of key functional groups in cefepime.

Pharmacokinetics and Pharmacodynamics
Pharmacokinetics

o Absorption: Cefepime is administered parenterally (intravenously or intramuscularly) as it is
not absorbed orally.

 Distribution: It is widely distributed into body tissues and fluids. The volume of distribution is
approximately 0.2 L/kg in healthy adults with normal renal function. Protein binding is low, at
around 20%.

e Metabolism: Cefepime is minimally metabolized in the liver. Less than 1% of the
administered dose is recovered as metabolites in the urine.

o Excretion: The primary route of elimination is renal, with about 85% of the drug excreted
unchanged in the urine. The elimination half-life is approximately 2 to 2.3 hours in individuals
with normal renal function.

Pharmacodynamics

Cefepime exhibits time-dependent bactericidal activity. Its efficacy is best correlated with the
percentage of the dosing interval during which the free drug concentration remains above the
minimum inhibitory concentration (%fT > MIC) for the infecting pathogen.

Conclusion

Cefepime remains a critical antibiotic for the treatment of severe bacterial infections. A
thorough understanding of its chemical structure, properties, and analytical methodologies is
essential for its effective use, development of new formulations, and in the ongoing research of
novel antimicrobial agents. This guide provides a foundational technical overview to support
these endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://journalofappliedbioanalysis.com/liquid-chromatography-tandem-mass-spectrometry-assays-for-therapeutic-drug-monitoring-of-cefepime/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9259364/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9259364/
https://pubmed.ncbi.nlm.nih.gov/11303846/
https://go.drugbank.com/drugs/DB01413
https://www.benchchem.com/product/b1233904#cefepime-chemical-structure-and-properties
https://www.benchchem.com/product/b1233904#cefepime-chemical-structure-and-properties
https://www.benchchem.com/product/b1233904#cefepime-chemical-structure-and-properties
https://www.benchchem.com/product/b1233904#cefepime-chemical-structure-and-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1233904?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1233904?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

